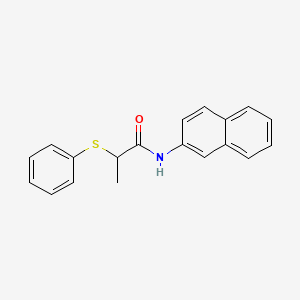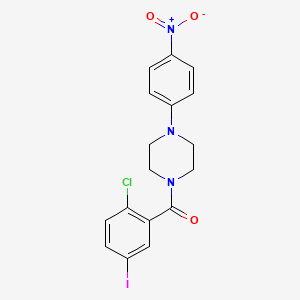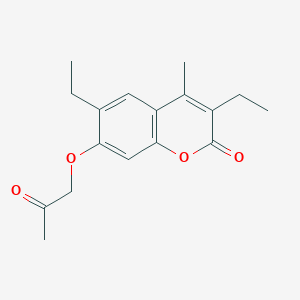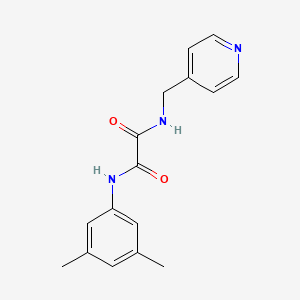
N-2-naphthyl-2-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-naphthyl-2-(phenylthio)propanamide, also known as NPTP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-2-naphthyl-2-(phenylthio)propanamide involves its ability to inhibit the activity of COX-2 and induce apoptosis in cancer cells. COX-2 is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, N-2-naphthyl-2-(phenylthio)propanamide reduces inflammation. N-2-naphthyl-2-(phenylthio)propanamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which leads to cell death.
Biochemical and Physiological Effects
N-2-naphthyl-2-(phenylthio)propanamide has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, N-2-naphthyl-2-(phenylthio)propanamide has been shown to reduce inflammation and tumor growth. N-2-naphthyl-2-(phenylthio)propanamide has also been shown to have antioxidant and neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2-naphthyl-2-(phenylthio)propanamide in lab experiments is its high purity and yield. However, one limitation is that N-2-naphthyl-2-(phenylthio)propanamide is not readily available commercially and must be synthesized in the lab. Another limitation is that the mechanism of action of N-2-naphthyl-2-(phenylthio)propanamide is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
For research on N-2-naphthyl-2-(phenylthio)propanamide include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent for various diseases. N-2-naphthyl-2-(phenylthio)propanamide could also be studied for its potential as a photosensitizer in photodynamic therapy, as well as its potential as a neuroprotective agent.
Métodos De Síntesis
N-2-naphthyl-2-(phenylthio)propanamide can be synthesized through a multistep process involving the reaction of 2-naphthylamine with 2-bromo-1-phenylethanone, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to yield high purity and yield of N-2-naphthyl-2-(phenylthio)propanamide.
Aplicaciones Científicas De Investigación
N-2-naphthyl-2-(phenylthio)propanamide has been studied for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that N-2-naphthyl-2-(phenylthio)propanamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and induces apoptosis in cancer cells. N-2-naphthyl-2-(phenylthio)propanamide has also been studied for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.
Propiedades
IUPAC Name |
N-naphthalen-2-yl-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14(22-18-9-3-2-4-10-18)19(21)20-17-12-11-15-7-5-6-8-16(15)13-17/h2-14H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQFWKVGZKSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977277 |
Source


|
| Record name | N-(Naphthalen-2-yl)-2-(phenylsulfanyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-2-(phenylsulfanyl)propanamide | |
CAS RN |
6170-29-2 |
Source


|
| Record name | N-(Naphthalen-2-yl)-2-(phenylsulfanyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5039074.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5039081.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)
![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)
![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)


![7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039164.png)